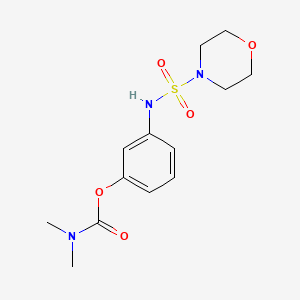

3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate” is a chemical compound with the molecular formula C13H19N3O5S and a molecular weight of 329.37. It is a derivative of phenylmorpholine , which is a class of compounds known for their stimulant effects and their role as monoamine neurotransmitter releasers .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- The antimicrobial and modulating activity of compounds with morpholine groups, such as 4-(Phenylsulfonyl) morpholine, have been investigated against standard and multi-resistant strains of bacteria and fungi. These compounds have shown promise in reducing the minimum inhibitory concentration (MIC) of antibiotics against resistant strains, suggesting their potential use in overcoming antimicrobial resistance (Oliveira et al., 2015).

Enzyme Inhibition for Therapeutic Applications

- Aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII have shown nanomolar inhibitory concentrations, indicating their potential therapeutic use for disorders related to these enzymes (Supuran et al., 2013).

- Pyrazoline benzensulfonamides synthesized as carbonic anhydrase and acetylcholinesterase inhibitors exhibited low cytotoxicity and showed significant inhibition, suggesting their potential in treating diseases like glaucoma and Alzheimer's (Ozmen Ozgun et al., 2019).

Novel Syntheses and Structural Studies

- Studies on the synthesis and bioactivities of compounds containing morpholine and sulfonamide groups highlight their relevance in medicinal chemistry, particularly in designing new compounds with potent activity for various biological interests (Janakiramudu et al., 2017).

- Innovative syntheses of substituted sulfamidates as privileged morpholine building blocks for medicinal chemistry have been reported, underscoring the utility of morpholine in drug development (Stojiljkovic et al., 2022).

Wirkmechanismus

Target of Action

It’s known that many morpholine derivatives act as releasers of monoamine neurotransmitters . These neurotransmitters play a crucial role in transmitting signals in the nervous system.

Mode of Action

Morpholine derivatives often interact with their targets by releasing monoamine neurotransmitters . This interaction can lead to changes in the transmission of signals in the nervous system.

Biochemical Pathways

It’s known that monoamine neurotransmitters, which are often released by morpholine derivatives, are involved in various biochemical pathways related to mood regulation, alertness, and other neurological functions .

Result of Action

The release of monoamine neurotransmitters by morpholine derivatives can lead to changes in signal transmission in the nervous system, potentially affecting mood, alertness, and other neurological functions .

Eigenschaften

IUPAC Name |

[3-(morpholin-4-ylsulfonylamino)phenyl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O5S/c1-15(2)13(17)21-12-5-3-4-11(10-12)14-22(18,19)16-6-8-20-9-7-16/h3-5,10,14H,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQXYPGGDMFEMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)NS(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2992697.png)

![(E)-3-(2-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B2992700.png)

![(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2992709.png)

![Tert-butyl 4-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine-1-carboxylate](/img/structure/B2992710.png)

![5-(tert-butyl)-3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2992715.png)

![N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2992717.png)